2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
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Overview
Description
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a heterocyclic compound that features a thiophene ring and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves the condensation of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques such as refluxing, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylthiophen-2-yl)acetic acid
- 5-Methylthiophene-2-carboxylic acid
- Pyridazinone derivatives
Uniqueness
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to its combination of a thiophene ring and a pyridazinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[3-(5-methylthiophen-2-yl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-4-9(17-7)8-3-5-10(14)13(12-8)6-11(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
UXCNPYPXDKUXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
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